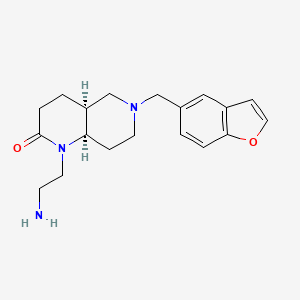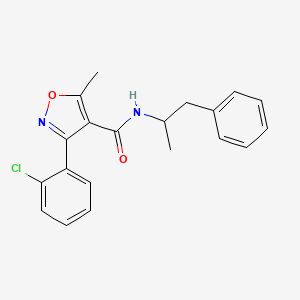![molecular formula C15H25N3O3 B5402659 1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPPE or 1-(3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl)-4-(hydroxymethyl)-4-azepan-2-one. DPPE is a chiral molecule with two enantiomers, which are mirror images of each other.
Applications De Recherche Scientifique
DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, DPPE has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DPPE has also been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
In drug discovery, DPPE has been used as a scaffold for the development of novel therapeutics. By modifying the chemical structure of DPPE, researchers can create analogs with improved pharmacological properties, such as increased potency and selectivity.
In materials science, DPPE has been utilized as a building block for the synthesis of functional materials, such as polymers and nanoparticles. These materials have potential applications in drug delivery, imaging, and sensing.
Mécanisme D'action
The mechanism of action of DPPE is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. DPPE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DPPE has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response.
Biochemical and Physiological Effects:
DPPE has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DPPE can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DPPE can reduce tumor growth in animal models of cancer and alleviate pain and inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
DPPE has several advantages as a research tool, including its high potency and selectivity, its ability to inhibit key cellular processes, and its potential as a scaffold for the development of novel therapeutics. However, there are also limitations to its use in lab experiments, including its relatively complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on DPPE, including:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of novel DPPE analogs with improved pharmacological properties.
3. Exploration of the potential of DPPE as a scaffold for the development of new drugs for the treatment of cancer and inflammatory diseases.
4. Investigation of the use of DPPE-based materials in drug delivery, imaging, and sensing applications.
5. Studies to determine the safety and toxicity of DPPE in vivo.
In conclusion, DPPE is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DPPE and its analogs as research tools and therapeutics.
Méthodes De Synthèse
The synthesis of DPPE involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with formaldehyde and sodium borohydride to yield DPPE as a white solid.
Propriétés
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-11-12(2)16-17-13(11)4-5-14(20)18-8-3-6-15(21,10-19)7-9-18/h19,21H,3-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEHXALNVJDERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCCC(CC2)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5402581.png)

![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)
![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)
![2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5402626.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)
![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)

